Stemodin
Description
Propriétés
Numéro CAS |
41943-79-7 |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(1R,2S,4S,7S,10S,12S,13S)-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecane-4,13-diol |
InChI |
InChI=1S/C20H34O2/c1-17(2)11-15(21)12-18(3)16(17)6-5-13-9-14-10-20(13,18)8-7-19(14,4)22/h13-16,21-22H,5-12H2,1-4H3/t13-,14-,15-,16-,18-,19-,20+/m0/s1 |
Clé InChI |
GGWGQPNTGAIJMS-IMDGIPCPSA-N |
SMILES |
CC1(CC(CC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)O)C |
SMILES isomérique |
C[C@@]1(CC[C@@]23C[C@@H]1C[C@@H]2CC[C@@H]4[C@@]3(C[C@H](CC4(C)C)O)C)O |
SMILES canonique |
CC1(CC(CC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)O)C |
Synonymes |
stemodin |
Origine du produit |
United States |
Applications De Recherche Scientifique
Antiviral and Cytotoxic Properties
Research has demonstrated that stemodin exhibits significant antiviral and cytotoxic activities. A study evaluated a series of this compound-derived analogues for their ability to inhibit lipid peroxidation and tumor cell proliferation. The findings indicated that certain derivatives showed notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and limited the growth of various human tumor cell lines, although some compounds induced proliferation instead . This duality in activity suggests that while this compound can be a potential therapeutic agent against certain cancers, careful consideration is necessary in its application.
Nanotechnology Applications
This compound's unique chemical properties have led to its incorporation into nanotechnology, particularly in the development of nanoparticles for biomedical applications. Polyphenol-containing nanoparticles, which can include this compound derivatives, have shown promise in drug delivery systems due to their antioxidative properties and ability to enhance bioavailability . These nanoparticles can be engineered for targeted therapy, improving the efficacy of drugs while minimizing side effects.
Case Studies and Research Findings
Several case studies have documented the applications of this compound in various fields:
- Anticancer Activity : In a study involving HepG2 cells (a liver cancer cell line), this compound derivatives demonstrated cytotoxic effects with an IC50 value indicating effective concentration levels . This underscores the potential for developing this compound-based therapies for liver cancer.
- Nanoparticle Development : Research into polyphenol-containing nanoparticles has shown that they can be utilized for disease treatment through enhanced drug delivery mechanisms. These nanoparticles leverage the properties of this compound to improve therapeutic outcomes in cancer treatment and other diseases .
Summary Table of Applications
Q & A
How should researchers design dose-response experiments to evaluate Stemodin derivatives' cytotoxic activity across multiple cancer cell lines?
Methodological Answer:
- Use standardized cell lines (e.g., PC3, HCT-116, HL60, SNB-19) with passage numbers <20 to maintain genetic stability.
- Include triplicate technical replicates and positive controls (e.g., doxorubicin) in 96-well plates.
- Perform MTT or ATP-based luminescence assays at 24–72 hr exposures, reporting percentage growth inhibition at ≥75% as a promising threshold.
- Calculate IC50 values using nonlinear regression models (e.g., GraphPad Prism) and validate selectivity via parallel assays in non-cancerous cell lines .
What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound analogues?
Methodological Answer:
- Prioritize <sup>1</sup>H/<sup>13</sup>C NMR (500 MHz+) with DEPT and COSY for stereochemical assignment.
- Confirm ketone functional groups via IR (1700–1750 cm<sup>-1</sup>) and HRMS for molecular ion verification.
- Resolve structural ambiguities in brominated derivatives (e.g., (+)-81, (−)-82) using single-crystal X-ray diffraction with SHELX refinement .
How can contradictory COX-1/COX-2 inhibition ratios in this compound derivatives be systematically analyzed?
Methodological Answer:
- Conduct a meta-analysis comparing assay variables: enzyme concentrations (10–100 nM), incubation times (15–30 min), and substrate saturation levels.
- Validate findings via orthogonal methods (e.g., fluorometric prostaglandin quantification) and assess purity impacts using HPLC-DAD (>95% purity threshold).
- Apply Bland-Altman plots to quantify inter-study variability and identify outliers .
What structural modification strategies optimize this compound's bioactivity while preserving its diterpene scaffold?
Methodological Answer:
- Synthesize E-stereoisomeric oximes (e.g., OXI-E1–E4) via hydroxylamine acylation, which show 20–30% greater cytotoxicity than Z-isomers.
- Introduce dibromination at C-12/C-13 to enhance lipid peroxidation inhibition (e.g., (+)-80, (+)-81).
- Prioritize derivatives with logP values <5.0 (calculated via ChemAxon) to improve bioavailability .
How can batch-to-batch consistency be ensured in custom this compound derivative synthesis for bioassays?
Methodological Answer:
- Specify ≥95% purity (HPLC-PDA at 254 nm) and <1% TFA residue (via <sup>19</sup>F NMR) in synthesis requests.
- Characterize solubility profiles in DMSO/PBS mixtures (1:9 v/v) to prevent precipitation in cell assays.
- For sensitive assays (e.g., flow cytometry), request peptide content analysis and lyophilization validation .
What computational methods validate this compound's antiviral mechanisms against HSV-1?
Methodological Answer:
- Perform molecular docking (AutoDock Vina) against HSV-1 glycoprotein D (PDB: 3N8E), prioritizing poses with ΔG < −8 kcal/mol.
- Validate stability via 100 ns molecular dynamics simulations (GROMACS) analyzing RMSD (<2.0 Å) and hydrogen bond persistence.
- Correlate in silico results with plaque reduction assays (≥50% inhibition at 10 µM) .
Which in vitro models best assess this compound's antimalarial activity, and how are they validated?
Methodological Answer:
- Use synchronized Plasmodium falciparum 3D7 cultures in 96-well plates with 5% hematocrit.
- Quantify parasite viability via <sup>3</sup>H-hypoxanthine incorporation (IC50 < 1 µM as high activity).
- Validate models with chloroquine controls (IC50 10–20 nM) and test across three parasite life cycles .
How should researchers address cytotoxicity variability in this compound analogues across epithelial vs. hematopoietic cancer lines?
Methodological Answer:
- Normalize data to cell doubling times (e.g., HL60: 18–24 hr; SNB-19: 48–72 hr).
- Apply STR profiling to confirm cell line authenticity and exclude cross-contaminated cultures.
- Analyze variance via two-way ANOVA with Bonferroni correction for multiple comparisons .
What metabolomic approaches identify this compound's biotransformation products in fungal models?
Methodological Answer:
- Incubate this compound with Exophiala lecanii-corni for 7–14 days in Sabouraud dextrose broth.
- Extract metabolites via ethyl acetate partitioning and characterize using UPLC-QTOF-MS/MS (ESI+ mode).
- Compare fragmentation patterns with GNPS libraries to detect abeo-diterpenoid derivatives (e.g., compounds 3–4) .
How do researchers balance novelty and feasibility when designing this compound-based drug discovery projects?
Methodological Answer:
- Apply FINER criteria: Focus on understudied targets (e.g., H+/K+-ATPase inhibition) while ensuring access to ≥100 mg of purified this compound for derivatization.
- Use scaffold-hopping strategies to bypass prior-art compounds (e.g., (+)-87 vs. scopadulane analogues).
- Pre-screen derivatives via PASS Online to predict toxicity risks before in vivo testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
